molecular formula C18H18FN3O3 B2801771 N1-(4-acetamidophenyl)-N2-(4-fluorophenethyl)oxalamide CAS No. 899748-63-1

N1-(4-acetamidophenyl)-N2-(4-fluorophenethyl)oxalamide

Cat. No. B2801771
CAS RN: 899748-63-1
M. Wt: 343.358
InChI Key: WRSPFAXWSFSHAE-UHFFFAOYSA-N
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Description

N1-(4-acetamidophenyl)-N2-(4-fluorophenethyl)oxalamide, also known as FOXY, is a chemical compound that has gained significant attention in the field of scientific research. FOXY belongs to the family of oxalamide compounds, which are known for their diverse biological activities. FOXY has been studied extensively for its potential application in various fields, including medicine, agriculture, and environmental science.

Scientific Research Applications

Synthesis and Structural Analysis

  • A Novel Synthetic Approach : N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, including N1-(4-acetamidophenyl)-N2-(4-fluorophenethyl)oxalamide, can be synthesized using a one-pot approach. This method involves the Meinwald rearrangement and a new rearrangement sequence, proving operationally simple and high yielding (Mamedov et al., 2016).

Pharmacological Studies

  • Anticonvulsant Properties : Novel N1-substituted-N2,N2-diphenyl oxalamides have been synthesized and screened for anticonvulsant activity. Their neurotoxicity and behavior were also tested, with some compounds showing more potency than standard drugs (Nikalje et al., 2012).

Chemical Reactions and Catalysis

  • Copper-Catalyzed Coupling Reactions : Copper oxide/N,N'-bis(thiophen-2-ylmethyl)oxalamide has been used as an effective catalyst system for Goldberg amidation. This method is efficient for various (hetero)aryl chlorides and primary amides, including the synthesis of compounds like N1-(4-acetamidophenyl)-N2-(4-fluorophenethyl)oxalamide (De, Yin, & Ma, 2017).

Magnetic and Structural Properties

  • Antiferromagnetic Exchange in Copper Complexes : N1,N2-bis(2-aminophenyl)oxalamide and derivatives have been used to form multinuclear copper(ii) complexes, displaying significant antiferromagnetic exchange interactions. These findings suggest potential applications in magnetic materials research (Weheabby et al., 2018).

properties

IUPAC Name

N'-(4-acetamidophenyl)-N-[2-(4-fluorophenyl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FN3O3/c1-12(23)21-15-6-8-16(9-7-15)22-18(25)17(24)20-11-10-13-2-4-14(19)5-3-13/h2-9H,10-11H2,1H3,(H,20,24)(H,21,23)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRSPFAXWSFSHAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)C(=O)NCCC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(4-acetamidophenyl)-N2-(4-fluorophenethyl)oxalamide

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